molecular formula C12H22O2 B14301710 Methyl (Z)-9-methyldec-7-enoate CAS No. 112375-43-6

Methyl (Z)-9-methyldec-7-enoate

Cat. No.: B14301710
CAS No.: 112375-43-6
M. Wt: 198.30 g/mol
InChI Key: SGCIEONKUDROAO-CLFYSBASSA-N
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Description

Methyl (Z)-9-methyldec-7-enoate is an organic compound characterized by its ester functional group and a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (Z)-9-methyldec-7-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-9-methyldec-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions: Methyl (Z)-9-methyldec-7-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines or thiols

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Substituted esters

Scientific Research Applications

Methyl (Z)-9-methyldec-7-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (Z)-9-methyldec-7-enoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding alcohol and acid. This reaction is facilitated by the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester.

Comparison with Similar Compounds

Methyl (Z)-9-methyldec-7-enoate can be compared to other esters with similar structures, such as:

    Methyl (E)-9-methyldec-7-enoate: The E-isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.

    Methyl decanoate: A saturated ester with no double bonds, which exhibits different reactivity and applications.

    Ethyl (Z)-9-methyldec-7-enoate: An ester with a similar structure but with an ethyl group instead of a methyl group, leading to variations in its properties and uses.

This compound stands out due to its specific Z-configuration, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

112375-43-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl (Z)-9-methyldec-7-enoate

InChI

InChI=1S/C12H22O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7-

InChI Key

SGCIEONKUDROAO-CLFYSBASSA-N

Isomeric SMILES

CC(C)/C=C\CCCCCC(=O)OC

Canonical SMILES

CC(C)C=CCCCCCC(=O)OC

Origin of Product

United States

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